molecular formula C8H9BrFNO B13643794 (2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL

(2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL

Cat. No.: B13643794
M. Wt: 234.07 g/mol
InChI Key: HRUSBMMNOMBWAV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a bromine and fluorine-substituted phenyl ring. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-bromo-3-fluoroacetophenone.

    Reduction: The carbonyl group of 4-bromo-3-fluoroacetophenone is reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or amines under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts and advanced purification techniques are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde

    Reduction: Formation of dehalogenated products

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

(2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(4-Bromo-3-fluorophenyl)-2-(methylamino)ethan-1-OL: Similar structure with a methylamino group instead of an amino group.

    4-Bromo-3-fluoroacetophenone: Precursor in the synthesis of (2R)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL.

    2-(4-Bromo-3-fluorophenyl)ethan-1-ol: Intermediate in the synthesis process.

Uniqueness

This compound is unique due to its chiral nature and the presence of both bromine and fluorine substituents on the phenyl ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

(2R)-2-amino-2-(4-bromo-3-fluorophenyl)ethanol

InChI

InChI=1S/C8H9BrFNO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

HRUSBMMNOMBWAV-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CO)N)F)Br

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.